molecular formula C14H18N2O B10812924 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone

1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone

Cat. No.: B10812924
M. Wt: 230.31 g/mol
InChI Key: BEHSQTIJJCSBBW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone is an organic compound that features a piperazine ring substituted with a methyl group and a phenyl-propenone moiety

Preparation Methods

The synthesis of 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone typically involves the reaction of 4-methylpiperazine with a suitable phenyl-propenone derivative. One common method includes the use of polyphosphoric acid (PPA) as a cyclization agent . The reaction conditions often require heating and the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone can be compared with other similar compounds, such as:

Biological Activity

1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a methyl group and a phenyl-propenone moiety. Its molecular formula is C15_{15}H18_{18}N2_2O, with a molecular weight of approximately 230.31 g/mol. The propenone functional group contributes to its reactivity and potential biological activities, making it a valuable intermediate in pharmaceutical development.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action may involve the inhibition of enzymes critical for bacterial cell wall synthesis, which could lead to its antimicrobial effects. Additionally, the compound may interact with various molecular targets, including receptors and enzymes, thereby modulating their activity.

Antimicrobial Activity

In vitro studies have demonstrated that this compound has notable antimicrobial activity against a range of bacterial strains. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis pathways.

Antifungal Activity

The antifungal properties of this compound have also been investigated. It displays effectiveness against various fungal pathogens, indicating its potential as an antifungal agent in therapeutic applications.

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to the observed antimicrobial and antifungal effects. For instance, it may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis, contributing to its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various derivatives have been synthesized to explore modifications that enhance potency and selectivity against specific targets. The presence of the piperazine ring and phenyl-propenone moiety appears essential for maintaining biological activity while allowing for further chemical modifications .

Comparative Analysis

A comparison with other related compounds highlights the unique properties of this compound:

Compound NameStructureNotable Activities
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-oneStructureExhibits antimicrobial activity
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazoleStructureHigh affinity for α1-adrenergic receptors
3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenoneStructurePotentially similar biological activities

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : A study reported significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antifungal Activity : Another investigation revealed that the compound effectively reduced fungal load in infected animal models, suggesting potential for therapeutic use in fungal infections.

Properties

IUPAC Name

(E)-1-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-15-9-11-16(12-10-15)14(17)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHSQTIJJCSBBW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.